molecular formula C9H10N4O2 B2827830 5-methoxy-2-(1-methyl-1H-imidazol-4-yl)-3,4-dihydropyrimidin-4-one CAS No. 1933672-26-4

5-methoxy-2-(1-methyl-1H-imidazol-4-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2827830
CAS No.: 1933672-26-4
M. Wt: 206.205
InChI Key: GODJVXXBGDFZKO-UHFFFAOYSA-N
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Description

5-methoxy-2-(1-methyl-1H-imidazol-4-yl)-3,4-dihydropyrimidin-4-one, also known by its CAS number 1933672-26-4, is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is part of a class of molecules that exhibit significant biological activity, making it a subject of study in medicinal chemistry, pharmacology, and industrial chemistry.

Preparation Methods

The preparation of 5-methoxy-2-(1-methyl-1H-imidazol-4-yl)-3,4-dihydropyrimidin-4-one involves several synthetic routes, each with specific reaction conditions. One common method includes the use of substituted bridge ring inhibitors. . Industrial production methods often employ large-scale synthesis techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

5-methoxy-2-(1-methyl-1H-imidazol-4-yl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-methoxy-2-(1-methyl-1H-imidazol-4-yl)-3,4-dihydropyrimidin-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets. For example, it has been studied for its inhibitory effects on certain enzymes and receptors, making it a candidate for drug development. In the industrial sector, this compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 5-methoxy-2-(1-methyl-1H-imidazol-4-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit the activity of a particular enzyme, thereby altering the metabolic processes within a cell. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

5-methoxy-2-(1-methyl-1H-imidazol-4-yl)-3,4-dihydropyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous core structures or functional groups. For example, compounds with similar inhibitory effects on enzymes or receptors may share structural similarities with this compound. the specific substituents and modifications present in this compound can confer unique properties, such as enhanced potency or selectivity, distinguishing it from other compounds .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields Its unique properties and diverse applications make it a valuable subject of study in chemistry, biology, medicine, and industry

Properties

IUPAC Name

5-methoxy-2-(1-methylimidazol-4-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-13-4-6(11-5-13)8-10-3-7(15-2)9(14)12-8/h3-5H,1-2H3,(H,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODJVXXBGDFZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C2=NC=C(C(=O)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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